N'-[(E)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a benzoxathiol ring, a tetrazole ring, and a methoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzoxathiol Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxathiol ring.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized through a cyclization reaction involving azide and nitrile precursors.
Condensation Reaction: The final step involves the condensation of the benzoxathiol and tetrazole intermediates with aceto hydrazide under specific conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or bases.
Scientific Research Applications
N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
Benzoxathiol Derivatives: These compounds share the benzoxathiol ring structure and may have similar chemical and biological properties.
Tetrazole Derivatives: Compounds containing the tetrazole ring are known for their diverse biological activities and are used in various applications.
Hydrazide Derivatives: These compounds contain the hydrazide functional group and are studied for their potential therapeutic applications.
The uniqueness of N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE lies in its combination of functional groups, which imparts specific properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14N6O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[(E)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N6O4S/c1-27-13-7-11(8-14-16(13)28-18(26)29-14)9-19-20-15(25)10-24-22-17(21-23-24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,25)/b19-9+ |
InChI Key |
ZQZANCRLMLGBKK-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4)SC(=O)O2 |
Canonical SMILES |
COC1=C2C(=CC(=C1)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4)SC(=O)O2 |
Origin of Product |
United States |
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